molecular formula C11H8Cl5NO B14586380 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one CAS No. 61241-56-3

3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B14586380
CAS No.: 61241-56-3
M. Wt: 347.4 g/mol
InChI Key: SKGZASXOWGYYJO-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and chloroacetyl chloride.

    Formation of Intermediate: The initial step could involve the formation of an intermediate through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.

    Chlorination: The final step involves chlorination to introduce the chlorine atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in materials science, such as the development of polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dichlorophenyl group.

    3,3-Dichloro-4-(methyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61241-56-3

Molecular Formula

C11H8Cl5NO

Molecular Weight

347.4 g/mol

IUPAC Name

3,3-dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H8Cl5NO/c12-4-6-5-17(10(18)11(6,15)16)9-2-7(13)1-8(14)3-9/h1-3,6H,4-5H2

InChI Key

SKGZASXOWGYYJO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)(Cl)Cl)CCl

Origin of Product

United States

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